Dapitant is derived from a class of compounds that target neurokinin receptors, particularly the NK1 receptor. This receptor is implicated in various physiological processes, including pain perception and inflammatory responses. The compound has been studied extensively in preclinical and clinical settings for its analgesic properties and potential as a treatment for conditions linked to substance P signaling.
The synthesis of Dapitant involves several steps, typically starting from readily available chemical precursors. One common method includes:
The synthesis process may also involve chiral resolution techniques to obtain enantiomerically enriched forms of Dapitant, enhancing its pharmacological efficacy .
Dapitant's molecular structure can be described as follows:
The three-dimensional conformation of Dapitant is crucial for its interaction with the NK1 receptor, influencing its binding affinity and biological activity .
Dapitant undergoes several chemical reactions during its synthesis and potential metabolic pathways:
These reactions are essential for understanding both the synthesis and the metabolic fate of Dapitant in therapeutic contexts .
Dapitant functions primarily as an antagonist at the neurokinin-1 receptor. The mechanism can be summarized as follows:
This mechanism underlies its potential application in managing pain and possibly other conditions linked to substance P signaling .
Dapitant exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Dapitant has potential applications across various therapeutic areas:
The versatility of Dapitant makes it a compound of interest in both research settings and potential clinical applications .
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), serves as the primary binding site for Substance P (SP), a tachykinin neuropeptide implicated in migraine pathophysiology. SP and calcitonin gene-related peptide (CGRP) exhibit significant co-localization in trigeminal ganglion neurons, particularly within C-fibers innervating the dura mater. Upon nociceptive activation, SP release induces neurogenic inflammation through vasodilation, plasma protein extravasation, and mast cell degranulation [2] [9]. Unlike CGRP receptor antagonists (successful in migraine prophylaxis), early NK1 receptor antagonists failed clinically for acute migraine attacks—a paradox attributed to:
Table 1: Key Neuropeptides in Migraine Pathophysiology
Neuropeptide | Primary Receptor | Trigeminal Localization | Migraine-Relevant Function | |
---|---|---|---|---|
Substance P | NK1 | C-fibres, small neurons | Neurogenic inflammation, vasodilation | |
CGRP | CLR/RAMP1 | Co-localizes with SP in C-fibres | Sustained vasodilation, pain transmission | |
Neurokinin A | NK2 | Subpopulation of C-fibres | Complementary inflammatory signaling | |
Neurokinin B | NK3 | Aδ-fibres, large/medium neurons | Central pain sensitization | [2] [9] |
The development of NK1 antagonists evolved through three phases, marked by pharmacological innovation and clinical setbacks:
Table 2: Evolution of Key NK1 Receptor Antagonists
Compound | Developer | Key Advancement | Clinical Outcome | |
---|---|---|---|---|
CP-96345 | Pfizer | First non-peptide NK1 antagonist | Failed (Ca²⁺ channel effects) | |
RP-67580 | Rhône-Poulenc Rorer | Proof-of-concept in vivo efficacy | Species-specific binding limitation | |
Aprepitant | Merck | FDA approval for CINV (2003) | Marketed success; failed in migraine/depression | |
Dapitant* | Rhône-Poulenc Rorer | Optimized human receptor affinity | Preclinical/Phase I (development halted) | [3] [10] [7] |
*
Dapitant’s development trajectory inferred from structural analogs.
Dapitant (originally designated RP-74245) emerged as a structural refinement of RP-67580 within Rhône-Poulenc Rorer’s (RPR) neurology-focused discovery portfolio. Its design addressed two critical liabilities of prior compounds:
RPR prioritized Dapitant for chronic pain and migraine indications, aligning with corporate expertise in neurogenic inflammation. However, pipeline positioning faced challenges:
Table 3: Structural Evolution of RPR’s NK1 Antagonists
Compound | Core Scaffold | Key Modifications | Human NK1 Affinity (Ki) | |
---|---|---|---|---|
RP-67580 | Benzylamino quinuclidine | Unsubstituted benzyl | 1,200 nM | |
RPR-100893 | Cyclic amide | 3,5-dimethylbenzyl | 85 nM | |
Dapitant | Piperidine ether | 3,5-bis(trifluoromethyl)benzyl; α-methylation | 0.8 nM | [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7